molecular formula C14H23NO4 B14589571 4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid CAS No. 61603-06-3

4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid

Cat. No.: B14589571
CAS No.: 61603-06-3
M. Wt: 269.34 g/mol
InChI Key: UNRQHVCLNAUQNW-UHFFFAOYSA-N
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Description

4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid is an organic compound with a complex structure It features an amino group, multiple methyl groups, and two ketone functionalities within a decenoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Decenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent cyclizations.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, typically using ammonia or amines.

    Methylation: The methyl groups can be added through alkylation reactions using methyl iodide or similar reagents.

    Oxidation: The ketone functionalities can be introduced through selective oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions involving the amino group.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced forms of the compound.

    Substitution Products: Amides, esters, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with proteins or enzymes, potentially modulating their activity. The ketone functionalities can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61603-06-3

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

4-amino-3,3,8,8-tetramethyl-6,9-dioxodec-4-enoic acid

InChI

InChI=1S/C14H23NO4/c1-9(16)13(2,3)7-10(17)6-11(15)14(4,5)8-12(18)19/h6H,7-8,15H2,1-5H3,(H,18,19)

InChI Key

UNRQHVCLNAUQNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)CC(=O)C=C(C(C)(C)CC(=O)O)N

Origin of Product

United States

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